1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO-
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Overview
Description
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a tert-butylamino group at the 2-position of the naphthoquinone structure, which significantly influences its chemical and biological properties .
Preparation Methods
The synthesis of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- typically involves the reaction of 1,4-naphthoquinone with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- involves its ability to generate reactive oxygen species (ROS) and interact with cellular targets. The compound can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound effective against cancer cells and microorganisms. Additionally, it can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- can be compared with other naphthoquinone derivatives such as:
Lawsone: Known for its use in henna and its antimicrobial properties.
Juglone: Found in walnut trees and exhibits herbicidal and antimicrobial activities.
Menadione: A synthetic derivative used as a vitamin K precursor. The uniqueness of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
23434-49-3 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(tert-butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)9-6-4-5-7-10(9)13(11)17/h4-8,15H,1-3H3 |
InChI Key |
UHMMBLVNMHQUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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